Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate
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Overview
Description
Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[45]decane-2-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique bicyclic structure where two rings are connected through a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, which can be achieved through the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The resulting intermediate is then subjected to further functionalization to introduce the benzyl and chloroacetyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Another spiro compound with potential biological activity.
1,3,8-triazaspiro[4.5]decane-2,4-dione: Known for its activity as a delta opioid receptor agonist.
tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate: Used in various synthetic applications.
Uniqueness
Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate stands out due to its specific functional groups, which confer unique reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential in medicinal chemistry make it a compound of significant interest.
Properties
Molecular Formula |
C18H23ClN2O3 |
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Molecular Weight |
350.8 g/mol |
IUPAC Name |
benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C18H23ClN2O3/c19-12-16(22)20-9-6-18(7-10-20)8-11-21(14-18)17(23)24-13-15-4-2-1-3-5-15/h1-5H,6-14H2 |
InChI Key |
DWKRZEGINBTHKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CCN(C2)C(=O)OCC3=CC=CC=C3)C(=O)CCl |
Origin of Product |
United States |
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